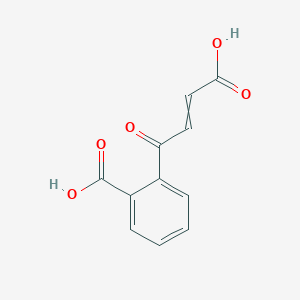

2-(3-Carboxyacryloyl)benzoic acid

Beschreibung

2-(3-Carboxyacryloyl)benzoic acid is a benzoic acid derivative featuring a 3-carboxyacryloyl substituent at the ortho position (C2) of the aromatic ring. This structure combines a carboxylic acid group on the benzene ring with an α,β-unsaturated carbonyl system (acryloyl group) bearing an additional carboxylic acid moiety.

Eigenschaften

CAS-Nummer |

88460-79-1 |

|---|---|

Molekularformel |

C11H8O5 |

Molekulargewicht |

220.18 g/mol |

IUPAC-Name |

2-(3-carboxyprop-2-enoyl)benzoic acid |

InChI |

InChI=1S/C11H8O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)(H,15,16) |

InChI-Schlüssel |

NFUPXNBVUXHPOD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)C=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxyacryloyl)benzoic acid can be achieved through several methods:

Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic conditions.

Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions, followed by acidic or basic hydrolysis.

Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.

Industrial Production Methods: Industrial production of 2-(3-Carboxyacryloyl)benzoic acid typically involves large-scale oxidation processes using catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Carboxyacryloyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).

Major Products:

Oxidation Products: Quinones, carboxylates.

Reduction Products: Alcohols, aldehydes.

Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.

Wissenschaftliche Forschungsanwendungen

2-(3-Carboxyacryloyl)benzoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Carboxyacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs include:

- 2-Benzoylbenzoic acid : Lacks the α,β-unsaturated bond and the third carboxylic acid group.

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid : Feature methyl or methoxy substituents on the benzoyl group, altering hydrophobicity and electronic effects.

- 3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) : Shares the α,β-unsaturated carbonyl system but has hydroxyl groups instead of carboxylic acids .

Table 1: Structural and Functional Group Comparison

Binding Affinity and Receptor Interactions

Evidence from docking studies on sweet taste receptors (T1R3) highlights the role of substituents in binding energetics. For example:

- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to 2-benzoylbenzoic acid due to enhanced hydrophobic (methyl) or electronic (methoxy) interactions with receptor residues like Ser144 and Glu148 .

- The α,β-unsaturated system in 2-(3-carboxyacryloyl)benzoic acid may mimic the conjugated systems in caffeic acid, which are known to interact with biological targets via hydrogen bonding and π-stacking .

Table 2: Comparative Binding and Physicochemical Data

*Data inferred from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.